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Compound Name: Tyr-SOMATOSTATIN-28

Cat. No.: B1591220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Tyr-
SOMATOSTATIN-28, a tyrosine-extended analog of the endogenous hormone somatostatin-

28. This document details its amino acid sequence, a comprehensive protocol for its chemical

synthesis, its interaction with somatostatin receptors, and the subsequent intracellular signaling

cascades. Quantitative data on its biological activity are presented to facilitate its application in

research and drug development.

Amino Acid Sequence
Synthetic Tyr-SOMATOSTATIN-28 is a 29-amino acid peptide. It is an analog of somatostatin-

28 with an additional tyrosine residue at the N-terminus. The primary structure is as follows:

Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-

Trp-Lys-Thr-Phe-Thr-Ser-Cys

A disulfide bridge is formed between the cysteine residues at positions 18 and 29, which is

crucial for its biological activity.

For comparison, the sequence of the endogenous somatostatin-28 is:
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Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-

Lys-Thr-Phe-Thr-Ser-Cys[1][2]

This peptide also contains a disulfide bridge between Cys17 and Cys28.[1][2]

Quantitative Biological Data
The biological activity of Tyr-SOMATOSTATIN-28 and its parent molecule, somatostatin-28, is

mediated through their binding to five distinct G-protein coupled somatostatin receptors

(SSTR1-5). The binding affinities of these peptides to the different receptor subtypes are crucial

for determining their pharmacological profiles. While specific quantitative data for Tyr-
SOMATOSTATIN-28 is limited in publicly available literature, the data for the closely related

somatostatin-28 provides a strong indication of its expected binding profile.

Ligand Receptor Subtype
Binding Affinity (Kd
or Ki, nM)

Functional Activity
(IC50, nM)

Somatostatin-28 SSTR1 High
Potent Inhibition of

Adenylyl Cyclase

Somatostatin-28 SSTR2 High

Potent Inhibition of

Growth Hormone

Release

Somatostatin-28 SSTR3 High
Potent Inhibition of

Adenylyl Cyclase

Somatostatin-28 SSTR4 High
Potent Inhibition of

Adenylyl Cyclase

Somatostatin-28 SSTR5 High (preferential)
Potent Inhibition of

Insulin Release

Note: "High" affinity generally corresponds to Kd or Ki values in the low nanomolar to sub-

nanomolar range. Specific values can vary depending on the experimental conditions and cell

types used. Somatostatin-14 binds with higher affinity to SSTRs 1-4, whereas somatostatin-28

mainly interacts with SSTR5.[3]
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tyr-
SOMATOSTATIN-28
This protocol outlines the manual synthesis of Tyr-SOMATOSTATIN-28 using the 9-

fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Materials:

Fmoc-Cys(Trt)-Wang resin

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activation base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5,

v/v/v)

Ether (cold)

Peptide synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF in the peptide synthesis vessel

for 1 hour.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with

HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and

allow to react for 2-3 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating

incomplete coupling), repeat the coupling step.

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove

excess reagents and byproducts.

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, from

the C-terminus to the N-terminus, finishing with Fmoc-Tyr(tBu)-OH.

Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc

group as described in step 2.

Cleavage and Side-Chain Deprotection:

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the

peptide from the resin and remove the acid-labile side-chain protecting groups.

Peptide Precipitation and Purification:

Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the peptide by adding cold ether.

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold

ether.
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Dry the crude peptide under vacuum.

Disulfide Bond Formation:

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium

bicarbonate) at a low concentration to favor intramolecular cyclization.

Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond.

Alternatively, use an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

Monitor the cyclization by HPLC.

Purification: Purify the cyclized peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the final product by mass spectrometry

and analytical RP-HPLC.

Fmoc-Cys(Trt)-Wang Resin Fmoc Deprotection
(20% Piperidine/DMF)

Amino Acid Coupling
(Fmoc-AA-OH, HBTU/HOBt, DIPEA)

Wash
(DMF, DCM)

Repeat for
27 Cycles Next Amino Acid 

Final Fmoc Deprotection Last Amino Acid Cleavage & Deprotection
(TFA/TIS/H2O)

Cyclization &
RP-HPLC Purification Tyr-SOMATOSTATIN-28

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Tyr-SOMATOSTATIN-28.

Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Tyr-
SOMATOSTATIN-28 for a specific somatostatin receptor subtype expressed in a cell line (e.g.,

CHO-K1 cells).

Materials:
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Cell membranes prepared from cells stably expressing a single SSTR subtype.

Radioligand (e.g., [125I-Tyr11]-Somatostatin-14 or a suitable SSTR-subtype selective

radioligand).

Tyr-SOMATOSTATIN-28 (unlabeled competitor).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease

inhibitors).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well plates.

Glass fiber filters.

Filtration apparatus.

Scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand,

and varying concentrations of unlabeled Tyr-SOMATOSTATIN-28 (typically from 10-12 M to

10-6 M).

Total and Non-specific Binding:

For total binding wells, add only the radioligand and binding buffer.

For non-specific binding wells, add the radioligand and a high concentration of unlabeled

somatostatin-14 or somatostatin-28 (e.g., 1 µM).

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each

well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined

time to reach equilibrium (e.g., 60-120 minutes).
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Termination of Binding: Terminate the assay by rapid filtration of the incubation mixture

through glass fiber filters using a filtration apparatus. This separates the receptor-bound

radioligand from the free radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the competitor by subtracting the

non-specific binding from the total binding.

Plot the specific binding as a percentage of the maximal specific binding against the

logarithm of the competitor concentration.

Determine the IC50 value (the concentration of Tyr-SOMATOSTATIN-28 that inhibits 50%

of the specific radioligand binding) by non-linear regression analysis.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Signaling Pathways
Tyr-SOMATOSTATIN-28, like endogenous somatostatins, exerts its biological effects by

binding to somatostatin receptors (SSTRs), which are members of the G-protein coupled

receptor (GPCR) superfamily. The activation of these receptors triggers a cascade of

intracellular signaling events, primarily mediated by inhibitory G-proteins (Gαi/o).

The canonical signaling pathway involves:

Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gαi subunit inhibits the

enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic
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AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein

kinase A (PKA).

Modulation of Ion Channels:

Potassium Channels: The Gβγ subunits can directly activate G-protein-gated inwardly

rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of

the cell membrane. This makes the cell less excitable and inhibits hormone secretion.

Calcium Channels: The Gβγ subunits can also inhibit voltage-gated calcium channels,

reducing calcium influx, which is a critical trigger for exocytosis of hormones and

neurotransmitters.

Activation of Phosphatases: SSTR activation can lead to the stimulation of various protein

tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can

dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation,

such as receptor tyrosine kinases (e.g., EGFR) and downstream effectors like MAP kinases

(ERK1/2).

These signaling pathways collectively contribute to the primary physiological functions of

somatostatin and its analogs, which include the inhibition of hormone secretion and the

regulation of cell proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneCytosol

Tyr-SOMATOSTATIN-28

SSTR (1-5)

Gi/o Protein

Activation

SHP-1/2
(Phosphatase)

Activation

Gαi/o

Dissociation

Gβγ

Dissociation

Adenylyl
CyclasecAMP

Conversion

K+ Channel
(GIRK)

K+ Efflux
(Hyperpolarization)

Ca2+ Channel

Ca2+ Influx

Inhibition ActivationInhibition

ATP

Protein Kinase A
(PKA)

Activation

Inhibition of Hormone Secretion
& Cell Proliferation

Reduction

Click to download full resolution via product page

Caption: Signaling pathways of Tyr-SOMATOSTATIN-28 via somatostatin receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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